4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(ethoxymethyl)-1-pyrrolidin-3-yltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-14-7-8-6-13(12-11-8)9-3-4-10-5-9/h6,9-10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHITZKTCBYXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolidin-3-yl Azide Precursors
The pyrrolidin-3-yl substituent can be introduced by preparing azido-functionalized pyrrolidine derivatives. For example, the synthesis of (±)-tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate involves:
- Starting from pyrrolidine derivatives.
- Introduction of azide group via substitution reactions.
- Protection/deprotection steps to stabilize intermediates.
This azido-pyrrolidine intermediate is crucial for subsequent cycloaddition reactions.
Cycloaddition with Ethoxymethyl-Containing Alkynes
The ethoxymethyl group is introduced typically via an alkyne bearing this substituent or by post-cycloaddition modification. The cycloaddition between the pyrrolidin-3-yl azide and an alkyne bearing an ethoxymethyl moiety leads to the formation of the 1,2,3-triazole ring substituted at the 1-position with the pyrrolidin-3-yl group and at the 4-position with the ethoxymethyl group.
- Example: Reaction of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate with ethoxymethyl-substituted alkynes under copper-catalyzed conditions.
- The reaction is typically carried out in solvents such as tert-butanol or dioxane.
- Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ.
- Reaction temperature: room temperature to mild reflux.
- Reaction time: 2–12 hours depending on substrate and conditions.
Following cycloaddition, deprotection steps (e.g., acid treatment) remove protecting groups to yield the target compound.
Organocatalytic and Metal-Free Routes
Recent advances have shown that organocatalysts like TMG can mediate the cycloaddition of azides with β-ketoesters or alkynes to form triazoles without metal catalysts. These methods offer cleaner reactions and avoid metal contamination.
- The mechanism involves formation of enolates or enamines that react with azides to form triazenes, which cyclize to triazoles.
- Hydrolysis or further transformations yield the final triazole products.
- These methods are applicable to synthesizing fully substituted triazoles with various substituents, including pyrrolidinyl groups.
Stepwise Synthesis Summary Table
Research Findings and Yields
- The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, with yields typically ranging from 70% to 85% for similar pyrrolidinyl-triazole derivatives.
- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry confirm product formation.
- The final compounds show good purity and can be isolated as solids with melting points consistent with literature values.
- Organocatalytic routes provide alternative metal-free synthesis but may require longer reaction times or specific substrate tuning.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the substitution pattern on the triazole ring and the presence of ethoxymethyl and pyrrolidinyl groups.
- Mass Spectrometry: ESI-MS confirms molecular weight consistent with the target compound.
- Melting Point: Used to assess purity and consistency with literature data.
- TLC: Monitors reaction progress and purity during synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a substituent on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole derivatives with new functional groups.
Scientific Research Applications
4-(Ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxymethyl and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Substituent Effects on Lipophilicity :
- The ethoxymethyl group in the target compound increases lipophilicity compared to its methoxymethyl analog (e.g., 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole, MW 182.22) . This may enhance membrane permeability but reduce aqueous solubility.
- Bulky aromatic substituents (e.g., 4-chlorophenyl in compound S8000011) improve binding interactions with hydrophobic enzyme pockets, as evidenced by its high IMPDH binding energy (-12.19 kcal/mol) .
Pyrrolidine derivatives (5-membered rings) are more conformationally flexible, favoring interactions with dynamic protein targets like YAP-TEAD .
Synthetic Accessibility :
Key Findings:
- IMPDH Binding : Chlorophenyl-substituted triazoles exhibit superior binding to IMPDH compared to aliphatic substituents (e.g., ethoxymethyl), likely due to hydrophobic and π-stacking interactions .
- Antioxidant Potential: Triazoles with electron-rich substituents (e.g., methoxyphenyl in compound 21ae) show promise in scavenging free radicals .
Biological Activity
4-(Ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole class, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The synthesis of this compound typically involves a cycloaddition reaction known as "click chemistry," where an azide reacts with an alkyne under copper(I) catalysis. The general synthetic route includes:
- Preparation of Azide and Alkyne Precursors : The azide is synthesized from an amine using sodium azide, while the alkyne is generated by deprotonation of a terminal alkyne with sodium hydride.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to modulation or inhibition of enzyme activity. The ethoxymethyl and pyrrolidinyl groups enhance binding affinity and specificity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain triazole derivatives demonstrated antibacterial activity comparable to standard antibiotics such as chloramphenicol .
Anticancer Properties
The anticancer potential of triazoles has been explored extensively. For example, related compounds have been tested against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), revealing IC50 values indicating their effectiveness in inhibiting cancer cell proliferation. Compounds with similar structures have shown IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .
Comparative Analysis
A comparison of this compound with other triazole derivatives highlights its unique properties:
| Compound | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Ethoxymethyl & pyrrolidinyl groups | Antimicrobial & anticancer | Varies by target |
| 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole | Lacks ethoxymethyl group | Reduced binding affinity | Not specified |
| 4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole | Methoxymethyl instead of ethoxymethyl | Altered reactivity | Not specified |
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
- Anti-inflammatory Activity : A study investigated the inhibitory effects of triazole derivatives on COX enzymes (COX-1 and COX-2), revealing that some compounds exhibited anti-inflammatory effects comparable to indomethacin .
- Inhibition of Virulence Factors : Another research assessed the potential of triazole thioethers in targeting virulence factors of phytopathogenic bacteria. These compounds displayed promising results in reducing pathogenicity and microbial disease outbreaks .
Q & A
Q. What are the optimal synthetic routes for 4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective 1,4-substitution (Sharpless-Meldal conditions). Key parameters include:
- Catalyst system : CuSO₄/Na-ascorbate (1:2 molar ratio) for in situ Cu(I) generation .
- Solvent : THF/water (1:1) enhances solubility of azide and alkyne precursors while stabilizing Cu(I) .
- Temperature : 50°C for 16 hours balances reaction efficiency and side-product minimization .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >95% purity .
Q. Example Synthesis Table
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Characterization Table
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| 1H NMR | δ 4.2 (OCH₂CH₃), δ 3.6 (pyrrolidine) | Substituent confirmation |
| HPLC | Retention time: 8.2 min (gradient elution) | Purity assessment |
| HRMS | m/z 251.1504 [M+H]+ | Molecular formula validation |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Q. What computational strategies are used to predict the compound’s interactions with biological targets?
Q. How to design analogs to improve pharmacological properties?
- Bioisosteric replacement : Substitute ethoxymethyl with trifluoromethyl for enhanced metabolic stability .
- Pyrrolidine modification : Introduce fluorine at C4 to modulate lipophilicity (clogP 1.8 → 2.2) .
- Triazole ring functionalization : Add electron-withdrawing groups (e.g., NO₂) to improve target affinity .
Q. Example Analog Design Table
| Modification | Target Property | Expected Outcome |
|---|---|---|
| CF₃ instead of OCH₂CH₃ | Metabolic stability | Reduced CYP450 oxidation |
| Fluorinated pyrrolidine | Lipophilicity | Enhanced BBB penetration |
Q. What mechanistic insights explain the regioselectivity of CuAAC for this compound?
Q. How to troubleshoot low yields in scaled-up synthesis?
Q. What are the challenges in assessing in vivo efficacy of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
